Canbisol

描述

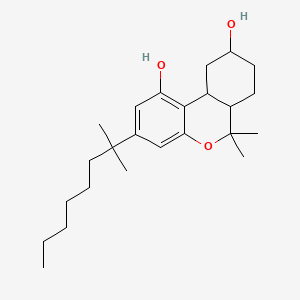

Structure

3D Structure

属性

CAS 编号 |

56689-43-1 |

|---|---|

分子式 |

C24H38O3 |

分子量 |

374.6 g/mol |

IUPAC 名称 |

6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |

InChI |

InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3 |

InChI 键 |

UEKGZFCGRQYMRM-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |

规范 SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the In Vitro Mechanism of Action of Cannabidiol

Disclaimer: The term "Canbisol" does not correspond to a recognized compound in scientific literature. This guide will focus on Cannabidiol (CBD) , a well-researched, non-psychoactive phytocannabinoid from Cannabis sativa, which is likely the intended subject of inquiry.

Executive Summary

Cannabidiol (CBD) is a pleiotropic compound that interacts with a multitude of molecular targets in vitro, leading to a wide range of potential therapeutic effects. Unlike Δ⁹-tetrahydrocannabinol (THC), CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2, and its mechanism of action is not mediated by direct agonism of these receptors.[1][2] Instead, CBD's pharmacological profile is characterized by its interaction with a diverse array of G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.[3][4] This guide provides a detailed overview of the in vitro mechanism of action of CBD, summarizing key molecular interactions, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Molecular Targets and Quantitative Data

CBD's diverse effects stem from its ability to modulate numerous cellular targets. The primary interactions observed in in vitro studies are summarized below.

G-Protein Coupled Receptors (GPCRs)

CBD interacts with several GPCRs, often in a manner distinct from classical endocannabinoids.

-

Cannabinoid Receptors (CB1 and CB2): CBD exhibits a low binding affinity for both CB1 and CB2 receptors.[1] It primarily acts as a non-competitive negative allosteric modulator of CB1 receptors, which means it can alter the receptor's response to other cannabinoids like THC.[1] Some studies also suggest it may behave as a CB2 receptor inverse agonist.[1]

-

GPR55 (Orphan Receptor): CBD functions as an antagonist of GPR55.[5][6] The endogenous ligand for GPR55, lysophosphatidylinositol (LPI), has been shown to increase presynaptic Ca2+ and neurotransmitter release at excitatory synapses.[5] By antagonizing GPR55, CBD can inhibit these effects, a mechanism that may contribute to its anticonvulsant properties.[5][6][7]

-

Serotonin Receptor (5-HT1A): CBD is an agonist of the 5-HT1A receptor, which is implicated in the regulation of anxiety and mood.[8][9] This interaction is believed to be a key component of CBD's anxiolytic effects.[8][10][11]

Ion Channels

CBD directly modulates the activity of several ion channels, influencing neuronal excitability and pain signaling.

-

Transient Receptor Potential (TRP) Channels:

-

TRPV1 (Vanilloid Receptor 1): CBD is an agonist of TRPV1 channels, which are involved in nociception and inflammation.[8][9] At low doses, CBD can desensitize TRPV1, reducing its response to other stimuli like capsaicin, which may contribute to its analgesic effects.[8][12] This desensitization is thought to occur through the inhibition of the adenylyl cyclase–cAMP pathway, which is necessary for TRPV1 sensitization.[12]

-

Other TRP Channels: CBD also interacts with other TRP channels, activating TRPV2, TRPV3, TRPV4, and TRPA1, while antagonizing TRPM8.[8][13]

-

-

Voltage-Gated Ion Channels: CBD has been shown to alter the activity of voltage-gated sodium, potassium, and calcium channels, which can affect neuronal electrical activity.[14]

Enzymes and Transporters

CBD can influence the endogenous cannabinoid system indirectly by modulating the enzymes responsible for endocannabinoid metabolism.

-

Fatty Acid Amide Hydrolase (FAAH): CBD inhibits the activity of FAAH, the enzyme that degrades the endocannabinoid anandamide (AEA).[2][9] By inhibiting FAAH, CBD can increase the levels of AEA, thereby enhancing endocannabinoid tone.[2][15] It's important to note that CBD's inhibitory effect on FAAH is more potent in rodents than in humans.[16]

-

Adenosine Reuptake: CBD has been shown to inhibit the reuptake of adenosine by acting as a competitive inhibitor at the equilibrative nucleoside transporter.[17] This increases the extracellular concentration of adenosine, which can then activate adenosine receptors, contributing to anti-inflammatory and immunosuppressive effects.[4]

Nuclear Receptors

-

Peroxisome Proliferator-Activated Receptors (PPARs): CBD is an agonist of PPARγ.[1][8] Activation of PPARγ by CBD can inhibit the transcription of pro-inflammatory mediators, increase the expression of antioxidant genes, and reduce monocyte adhesion and migration.[1][4][8] This interaction is a significant contributor to CBD's anti-inflammatory and neuroprotective effects.[1][18]

Quantitative Data Summary

The following tables summarize the quantitative data for CBD's interaction with various molecular targets as reported in preclinical in vitro studies.

| Table 1: Receptor Binding and Activity | |||

| Target | Interaction Type | Assay/System | Value |

| CB1 Receptor | Displacement of agonist | Radioligand binding assay | Ki: 120.2 nmol/L[9][17] |

| CB2 Receptor | Displacement of agonist | Radioligand binding assay | Ki: 100 nmol/L[9][17] |

| 5-HT1A Receptor | Agonist | [35S]GTPγS binding assay | Micromolar affinity[8] |

| TRPV1 Receptor | Agonist / Desensitizer | Calcium imaging in DRG neurons | IC50 (for inhibition of capsaicin response): 100 nmol/L[12] |

| Table 2: Enzyme Inhibition | |||

| Enzyme | Species | Assay System | IC50 Value |

| Fatty Acid Amide Hydrolase (FAAH) | Rat | Enzyme activity assay | 43.5 ± 1.5 µM[19] |

| Fatty Acid Amide Hydrolase (FAAH) | Human | Enzyme activity assay | Not a potent inhibitor[16] |

| Adenosine Reuptake (via ENT1) | Microglia cells | Reuptake assay | IC50: 124 nmol/L[17] |

| CYP1A1 | - | Enzyme inhibition assay | IC50: 0.537 µM[20] |

| CYP2C9 | - | Enzyme inhibition assay | IC50: 2.7 µM[20] |

| CYP2D6 | - | Enzyme inhibition assay | IC50: 6.01–6.52 µM[20] |

Signaling Pathways

CBD's interaction with its molecular targets initiates a cascade of intracellular signaling events.

GPR55 Signaling Pathway

As an antagonist of GPR55, CBD blocks the signaling cascade initiated by the endogenous ligand LPI. This leads to a reduction in intracellular calcium mobilization and a decrease in the activity of downstream effectors like the RhoA/ROCK pathway, which is involved in cell proliferation and migration. In neurons, this antagonism prevents an LPI-mediated increase in presynaptic calcium, thereby reducing excitatory neurotransmitter release.[5][6][7][21]

References

- 1. mdpi.com [mdpi.com]

- 2. Beyond the hype: a comprehensive exploration of CBD’s biological impacts and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of molecular targets and signaling pathways for CBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. neurology.org [neurology.org]

- 6. neurology.org [neurology.org]

- 7. Cannabidiol Keeps Hippocampal Hyperactivity in Check - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. esmed.org [esmed.org]

- 15. researchgate.net [researchgate.net]

- 16. realmofcaring.org [realmofcaring.org]

- 17. Diversity of molecular targets and signaling pathways for CBD - ProQuest [proquest.com]

- 18. Cannabidiol protects an in vitro model of the blood–brain barrier from oxygen‐glucose deprivation via PPARγ and 5‐HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Molecular Targets of Cannabidiol in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Canbisol

This technical guide provides a comprehensive overview of the synthetic cannabinoid, this compound (Nabidrox). It details its discovery as a potent cannabinoid receptor agonist, its chemical synthesis, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research.

Introduction and Discovery

This compound, also known by the name Nabidrox, is a synthetic cannabinoid derivative. It is structurally defined as the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC).[1] Unlike naturally occurring cannabinoids isolated from Cannabis sativa, this compound is a product of laboratory synthesis. It is recognized for its high potency as an agonist at both the CB1 and CB2 cannabinoid receptors.[1] Its primary application is in scientific research, particularly in receptor binding studies aimed at elucidating the structure and function of cannabinoid receptors.[1] Due to its potential for abuse as a cannabimimetic agent, its legal status is regulated in some countries.[1]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below. This includes its chemical properties and its binding affinity for the cannabinoid receptors.

| Property | Value | Reference |

| IUPAC Name | (6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol | [1] |

| Molecular Formula | C24H38O3 | [1] |

| Molar Mass | 374.565 g·mol−1 | [1] |

| CB1 Receptor Binding Affinity (Ki) | 0.1 nM | [1] |

| CB2 Receptor Binding Affinity (Ki) | 0.2 nM | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical process. A representative synthetic route is outlined below.[2]

Experimental Protocol: Synthesis of this compound

A key chemical transformation in the synthesis of this compound involves the use of bulky hydride reagents like K-Selectride.[2] The synthesis of a related compound, AM-2389, and this compound follows a similar pathway.[2] While the specific starting materials for the direct synthesis of this compound are not detailed in the provided search results, a general methodology can be inferred. The synthesis of classical/nonclassical hybrid cannabinoids often involves the condensation of resorcinols with other reagents to form the characteristic tricyclic core.[2]

A plausible, though generalized, synthetic approach would involve the following key steps:

-

Synthesis of the Tricyclic Core: Condensation of a substituted resorcinol with a suitable cyclic terpene derivative to form the hexahydrobenzo[c]chromene skeleton.

-

Introduction of the Dimethylheptyl Side Chain: Alkylation of the phenolic hydroxyl group with a dimethylheptyl group.

-

Stereoselective Reduction: Reduction of a ketone intermediate at the C9 position using a stereoselective reducing agent, such as K-Selectride, to yield the 9β-hydroxy configuration.[2]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Signaling Pathways

This compound exerts its biological effects by acting as a potent agonist at both CB1 and CB2 cannabinoid receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are linked to the Gi family of signal transduction proteins.[3] Activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, both CB1 and CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[3] The CB1 receptor has also been shown to modulate ion channels.[3]

The following diagram illustrates the signaling pathway initiated by this compound binding to cannabinoid receptors.

Conclusion

This compound is a potent, synthetically derived cannabinoid that serves as a valuable research tool for investigating the endocannabinoid system. Its high affinity for both CB1 and CB2 receptors makes it a powerful agonist for studying the downstream signaling pathways and physiological effects mediated by these receptors. The synthetic routes to this compound, particularly those employing stereoselective methods, allow for the production of specific isomers for detailed structure-activity relationship studies. Further research into the biological activities of this compound and its analogs may provide deeper insights into the therapeutic potential of cannabinoid receptor modulation.

References

Preliminary Toxicological Profile of Canbisol: Information Not Publicly Available

An in-depth technical guide on the preliminary toxicological profile of Canbisol cannot be provided at this time due to a lack of publicly available scientific literature and data.

Researchers, scientists, and drug development professionals should be aware that comprehensive toxicological studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, for the synthetic cannabinoid this compound (also known as Nabidrox) have not been published in accessible scientific literature. Therefore, the core requirements of this technical guide, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

What is known about this compound is limited to its basic chemical and pharmacological properties. This compound is a synthetic cannabinoid derivative and is a potent agonist for both the CB1 and CB2 cannabinoid receptors.[1] Its primary use has been in scientific research to study the structure and function of these receptors.[1]

It is crucial to distinguish this compound from Cannabidiol (CBD), a well-studied, naturally occurring cannabinoid from the Cannabis sativa plant. While both are cannabinoids, their chemical structures, mechanisms of action, and, consequently, their toxicological profiles are distinct. Information regarding the toxicology of CBD should not be extrapolated to this compound.

The general class of synthetic cannabinoids, to which this compound belongs, has been associated with a range of adverse effects in humans.[2][3] These effects are often more severe and unpredictable than those associated with naturally occurring cannabinoids.[2][3] However, without specific studies on this compound, it is impossible to attribute any specific toxicological properties to this compound.

For drug development professionals, the absence of a public toxicological profile means that any consideration of this compound for therapeutic use would require extensive preclinical safety and toxicology studies to be conducted de novo in accordance with regulatory guidelines.

Data Presentation

No quantitative toxicological data for this compound is available in the public domain.

Experimental Protocols

No experimental protocols for toxicological studies on this compound are publicly available.

Mandatory Visualization

As no signaling pathways related to the toxicology of this compound have been described, no diagrams can be generated.

References

A Technical Guide to the Anticipated Solubility and Stability Characteristics of Canbisol

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the solubility and stability of the synthetic cannabinoid Canbisol (Nabidrox). This technical guide provides an in-depth overview of its anticipated characteristics based on its chemical structure and the known properties of its close structural analog, Hexahydrocannabinol (HHC), and other related synthetic cannabinoids. The information herein is intended for researchers, scientists, and drug development professionals as a foundational resource to guide further investigation.

Introduction to this compound

This compound, also known as Nabidrox, is a synthetic cannabinoid derivative. Structurally, it is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC)[1]. As a research chemical, it is primarily utilized in studies investigating the structure and function of cannabinoid receptors[1]. Given its classification as a synthetic cannabinoid, its physicochemical properties are expected to align with those of other lipid-soluble, non-polar small molecules in this class[2][3].

Anticipated Solubility Profile

Based on the general characteristics of synthetic cannabinoids and HHC, this compound is expected to be a lipophilic and non-polar compound, leading to poor aqueous solubility.

Table 1: Anticipated Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Anticipated Solubility | Rationale/Supporting Evidence |

| Polar Protic | Water | Very Low | Synthetic cannabinoids are generally non-polar, lipophilic substances with low water solubility[3][4][5]. |

| Ethanol | Soluble | Cannabinoids are typically soluble in alcohols[6]. | |

| Methanol | Soluble | Cannabinoids are generally soluble in lower-molecular-weight organic solvents[6]. | |

| Polar Aprotic | Acetone | Soluble | A reference standard of (±)-9-nor-9β-hydroxy Hexahydrocannabinol is soluble in acetone (10 mg/ml)[7]. |

| Acetonitrile | Soluble | A certified reference material of 11-Nor-9beta-hydroxyhexahydrocannabinol is available as a 1 mg/mL solution in acetonitrile. | |

| Non-Polar | Hexane | Soluble | The non-polar nature of synthetic cannabinoids suggests solubility in non-polar solvents. |

| Chloroform | Soluble | The lipophilic nature of cannabinoids indicates likely solubility in chlorinated solvents. |

Anticipated Stability Characteristics

The stability of this compound is predicted to be influenced by factors common to other cannabinoids, such as exposure to light, heat, and oxygen. However, due to the hydrogenation of its cyclohexyl ring, similar to HHC, it is expected to exhibit greater stability than unsaturated cannabinoids like THC[8][9].

Table 2: Factors Influencing the Anticipated Stability of this compound

| Factor | Anticipated Effect on Stability | Rationale/Supporting Evidence |

| Light | Degradation upon exposure | Exposure to light is a significant factor in the loss of cannabinoids[10]. |

| Oxygen (Air) | Oxidation | HHC oil may darken upon exposure to oxygen[4][5]. Air oxidation leads to significant losses in cannabinoids[10]. |

| Temperature | Degradation at elevated temperatures | While more stable than THC, high temperatures can likely promote degradation. HHC has a reported shelf-life of 6-12 months[4][5]. |

| pH | Potential for degradation in acidic or basic conditions | While not directly studied for HHC or this compound, other cannabinoids can degrade under non-neutral pH conditions. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, the degradation of cannabinoids generally involves oxidation and isomerization. For synthetic cannabinoids, metabolism can lead to various hydroxylated and carboxylated derivatives[2].

Caption: A generalized diagram of potential degradation pathways for a synthetic cannabinoid like this compound.

Experimental Protocols for Characterization

Detailed experimental protocols for this compound are not available. However, the following sections describe standard methodologies used for determining the solubility and stability of cannabinoids, which would be applicable to the study of this compound.

A common method for determining the solubility of a compound is the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, buffers of varying pH).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or µg/mL).

Forced degradation studies are typically performed to understand the stability of a compound under various stress conditions.

-

Sample Preparation: Solutions of this compound are prepared in a suitable solvent. Solid samples may also be used.

-

Stress Conditions: Samples are exposed to a range of conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Exposure to controlled UV and visible light.

-

Oxidative Stress: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

pH Stress: Storage in acidic and basic solutions.

-

-

Time Points: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: The samples are analyzed by a stability-indicating analytical method (typically HPLC) to quantify the remaining parent compound and detect any degradation products.

-

Data Interpretation: The rate of degradation is determined, and degradation products are characterized.

Caption: A representative workflow for conducting a forced degradation study of a cannabinoid.

Analytical Methods for this compound

The analysis of this compound would likely employ chromatographic techniques similar to those used for HHC and other synthetic cannabinoids.

-

High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometry (MS) detection, HPLC is a primary tool for the separation and quantification of cannabinoids[11][12]. Reversed-phase columns (e.g., C18) are commonly used[12].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for the identification and quantification of cannabinoids[11][12]. Derivatization may be necessary for certain compounds to improve their volatility and chromatographic behavior.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is well-suited for the detection and quantification of cannabinoids and their metabolites in complex matrices like biological fluids[13].

Conclusion

While direct experimental data on the solubility and stability of this compound is not currently available in the public domain, its structural similarity to HHC and other synthetic cannabinoids allows for informed predictions. It is anticipated to be a lipophilic compound with low aqueous solubility and greater stability than non-hydrogenated cannabinoids. The experimental protocols and analytical methods described in this guide provide a framework for the future characterization of this compound. Further research is necessary to definitively establish its physicochemical properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 3. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. euda.europa.eu [euda.europa.eu]

- 5. drugsandalcohol.ie [drugsandalcohol.ie]

- 6. books.rsc.org [books.rsc.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]

- 9. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]

- 10. researchgate.net [researchgate.net]

- 11. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kcalabs.com [kcalabs.com]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Pharmacokinetic Properties of Cannabidiol (CBD) in Animal Models

Disclaimer: The following technical guide on the pharmacokinetic properties of Cannabidiol (CBD) in animal models has been generated as a representative example. The term "Canbisol" did not yield specific results in scientific literature searches, suggesting it may be a proprietary name, a novel compound not yet publicly documented, or a misspelling. The data and methodologies presented here are based on published studies of CBD and are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction

Cannabidiol (CBD), a major non-psychoactive constituent of Cannabis sativa, has garnered significant interest for its therapeutic potential in a wide range of disorders. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for preclinical and clinical drug development. This guide provides a detailed overview of the pharmacokinetic properties of CBD in various animal models, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of CBD can vary significantly depending on the animal model, route of administration, and formulation. The following tables summarize key PK parameters from studies in dogs, rats, and mice.

Table 1: Pharmacokinetic Parameters of CBD in Dogs

| Dose & Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| ~2.25 mg/kg IV | - | - | - | 9.0 | - | - | [1][2] |

| ~4.5 mg/kg IV | - | - | - | 9.0 | - | - | [1][2] |

| 180 mg Oral | Capsule | - | - | - | - | 13-19 | [1][2] |

| 75 mg q12h Oral | CBD-infused oil | 649.43 ± 164.34 | - | 3.33 | - | - | [3][4] |

| 150 mg q12h Oral | CBD-infused oil | 903.68 ± 262.15 | - | 2.13 | - | - | [3][4] |

| 2.2 mg/kg IV | MCT oil | - | - | 4.85 | - | - | [5] |

| 2.2 mg/kg Oral | MCT oil | - | - | - | - | 31.2 | [5] |

| 5 mg/kg Oral | Oil-based | 92-314 (range) | <3 | 8.47 ± 1.31 | - | - | [6] |

Note: Cmax (Maximum Plasma Concentration), Tmax (Time to Maximum Plasma Concentration), t½ (Half-life), AUC (Area Under the Curve).

Table 2: Pharmacokinetic Parameters of CBD in Rats

| Dose & Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 10 mg/kg Oral | 10% CBD oil | 259 ± 150 (µg/kg brain) | 1.0 | - | 596 (µg/kg·h brain) | - | [7] |

| 120 mg/kg Oral | - | - | 2.0 | ~4.0 | - | - | [8] |

| 10 mg/kg Oral | - | - | 2.0 | - | - | - | [9][10] |

| 13.9 mg/kg Inhalation | - | 24-fold higher than oral | 0.08 | 5.3 (day 1), 2.4 (day 14) | - | - | [9][10] |

| 30, 115, 230 mg/kg/day Oral (28 days) | - | - | ~8.0 | - | - | - | [11] |

Table 3: Pharmacokinetic Parameters of CBD in Mice

| Dose & Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 10 mg/kg IV | Emulsion | - | - | 3.9 | - | - | [12][13][14] |

| 100 mg/kg Oral | - | - | - | - | - | ~8.6 | [12][13][14] |

| 120 mg/kg IP | Cremophor-based | 14,300 (plasma), 6,900 (brain) | 1-2 | ~4.5 | - | - | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the literature.

Animal Models and Housing

-

Species: Beagle dogs, Sprague-Dawley rats, ICR mice.[5][9][12]

-

Housing: Housed in controlled environments with standard light-dark cycles, temperature, and humidity. Access to standard chow and water ad libitum, unless fasting is required for the experiment.[3]

Drug Formulation and Administration

-

Formulations: CBD is often formulated in oil-based carriers such as medium-chain triglyceride (MCT) oil, sesame oil, or encapsulated in beads or nanoemulsions to improve its poor aqueous solubility and enhance absorption.[3][6][16]

-

Routes of Administration:

-

Oral (PO): Administered via oral gavage for rodents or in capsules/oil for dogs.[7][16] This is a common route for preclinical studies, but it is subject to first-pass metabolism.[1][2]

-

Intravenous (IV): A bolus injection, typically into a tail vein for rodents or a cephalic/jugular vein for dogs, to determine absolute bioavailability and systemic clearance.[1][12]

-

Intraperitoneal (IP): An alternative parenteral route in rodents that avoids first-pass metabolism.[8][17]

-

Inhalation: Exposure to aerosolized CBD to study pulmonary absorption.[9][10]

-

Blood Sampling

-

Cannulation: For serial blood sampling, animals may be surgically fitted with a catheter in a major blood vessel (e.g., jugular vein).[3]

-

Sampling Schedule: Blood samples are collected at predetermined time points post-dose. A typical schedule includes a pre-dose sample, followed by multiple samples to capture the absorption, distribution, and elimination phases (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[3]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[11]

Bioanalytical Method: LC-MS/MS

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying CBD and its metabolites in biological matrices due to its high sensitivity and specificity.[9][18]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.

-

Chromatography: A C18 column is commonly used to separate CBD and its metabolites from other plasma components.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow for a Typical Oral Pharmacokinetic Study

Simplified Metabolic Pathway of CBD

Conclusion

The pharmacokinetic profile of CBD in animal models is characterized by low oral bioavailability, likely due to a significant first-pass effect, and a large volume of distribution.[1][19] Formulations play a critical role in the absorption and overall exposure of CBD. The data and protocols summarized in this guide provide a foundational understanding for researchers in the field of cannabinoid drug development. Further research is warranted to fully elucidate the pharmacokinetics of CBD and its metabolites, and to develop novel delivery systems to enhance its therapeutic efficacy.

References

- 1. Pharmacokinetics of cannabidiol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cannabisclinicians.org [cannabisclinicians.org]

- 3. plenacuraevets.com [plenacuraevets.com]

- 4. Pharmacokinetics of cannabidiol administered by 3 delivery methods at 2 different dosages to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs [frontiersin.org]

- 6. Frontiers | Pharmacokinetics behavior of four cannabidiol preparations following single oral administration in dogs [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 9. Pharmacokinetics of Cannabidiol in Sprague-Dawley Rats After Oral and Pulmonary Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cannabidiol (CBD) Dosing: Plasma Pharmacokinetics and Effects on Accumulation in Skeletal Muscle, Liver and Adipose Tissue [mdpi.com]

- 12. Pharmacokinetics of oral and intravenous cannabidiol and its antidepressant-like effects in chronic mild stress mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. "Oral Cbd Administration: Assessing Bioavailability And Behavioral Outcomes In A Roden . . ." by Jordan Skully [digitalcommons.wayne.edu]

- 17. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic Characteristics of a Single Cannabidiol Dose in Oil and Treat Forms and Health Impacts After 30 Days of Administration in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Pharmacokinetics, efficacy, and safety of cannabidiol in dogs: an update of current knowledge [frontiersin.org]

Canbisol: A Technical Overview of a Potent Synthetic Cannabinoid Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Canbisol, also known as Nabidrox, is a synthetic cannabinoid derivative, specifically the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). It is recognized for its potent agonist activity at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Primarily utilized in scientific research, this compound serves as a tool for investigating the structure and function of cannabinoid receptors.[1] This technical guide provides a concise summary of the known therapeutic targets and pharmacological profile of this compound, based on the limited available public data.

Core Therapeutic Targets

The principal therapeutic targets of this compound are the CB1 and CB2 receptors, which are key components of the endocannabinoid system.

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, CB1 receptors are involved in mediating the psychoactive effects of cannabinoids. Their activation can influence a range of physiological processes including pain perception, appetite, memory, and mood.

-

Cannabinoid Receptor 2 (CB2): Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are largely associated with anti-inflammatory and immunomodulatory effects.

This compound's potent agonism at both receptors suggests its potential to influence a wide array of physiological and pathological processes. However, its use has been largely restricted to preclinical research settings.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the reported binding affinity of this compound for the CB1 and CB2 receptors. This high affinity underscores its potency as a cannabinoid receptor agonist.

| Receptor | Binding Affinity (K_i) |

| CB1 | 0.1 nM |

| CB2 | 0.2 nM |

| (Data sourced from Wikipedia)[1] |

Signaling Pathways

As a potent agonist of CB1 and CB2 receptors, this compound is expected to activate the canonical signaling pathways associated with these G protein-coupled receptors (GPCRs). Upon binding, it would initiate a cascade of intracellular events.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not widely available in the public domain. However, its primary application in receptor binding studies suggests the use of standard pharmacological assays.

Receptor Binding Assays: These experiments are fundamental to determining the affinity and selectivity of a ligand for its receptor. A typical protocol would involve:

-

Membrane Preparation: Isolation of cell membranes expressing the target cannabinoid receptor (CB1 or CB2) from cell lines (e.g., HEK293 or CHO cells) or animal tissues.

-

Radioligand Incubation: Incubation of the prepared membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation and Scintillation Counting: Separation of bound from unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: Calculation of the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (K_i) is then determined using the Cheng-Prusoff equation.

Conclusion

This compound (Nabidrox) is a potent, non-selective synthetic agonist for CB1 and CB2 receptors. Its high binding affinity makes it a valuable research tool for probing the endocannabinoid system. While its therapeutic potential can be inferred from its mechanism of action, a comprehensive understanding of its effects is limited by the scarcity of publicly available preclinical and clinical data. Further research would be necessary to fully elucidate its therapeutic targets and potential clinical applications.

References

Early-Stage Biological Activity of Canbisol: A Technical Overview for Drug Development Professionals

Foreword: This technical guide provides a consolidated overview of the early-stage research into the biological activity of Canbisol, a potent synthetic cannabinoid. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of cannabinoid receptor modulators. This document summarizes the key quantitative data, details the experimental methodologies employed in foundational studies, and visualizes the primary signaling pathway associated with this compound's mechanism of action.

Introduction to this compound

This compound, also known as Nabidrox, is a synthetic cannabinoid derivative. It is chemically identified as the dimethylheptyl homolog of 9-nor-9β-hydroxyhexahydrocannabinol (HHC).[1] Early-stage research has demonstrated that this compound is a highly potent agonist at both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).[1] Its primary biological activity stems from its high-affinity binding to these receptors, which are key components of the endocannabinoid system. The focus of initial research has been to characterize its binding profile and its functional effects on downstream signaling pathways, particularly the inhibition of adenylyl cyclase.[2][3]

Quantitative Biological Data

The following tables summarize the key quantitative data from early-stage in vitro studies of this compound, referred to in the primary literature as 11-Hydroxycannabinol-DMH.[2][3]

Table 1: Receptor Binding Affinity of this compound

| Receptor | K_i_ (pM) |

| CB1 | 100 ± 50 |

| CB2 | 200 ± 40 |

Data from Rhee MH, Vogel Z, et al. (1997).[2][3]

Table 2: Functional Activity of this compound (Adenylyl Cyclase Inhibition)

| Receptor | EC_50_ (pM) |

| CB1-mediated | 56.2 ± 4.2 |

| CB2-mediated | 207.5 ± 27.8 |

Data from Rhee MH, Vogel Z, et al. (1997).[2][3]

Experimental Protocols

The foundational understanding of this compound's biological activity was established through two primary types of in vitro assays: competitive binding assays and adenylyl cyclase inhibition assays.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for the CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing either the CB1 or CB2 receptor were prepared.

-

Competitive Binding: A radiolabeled cannabinoid ligand (e.g., [³H]HU-243) with known high affinity for the receptors was used.

-

Incubation: The membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes was measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) was determined. The K_i_ value was then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

Objective: To determine the functional potency (EC_50_) of this compound as an agonist at CB1 and CB2 receptors by measuring its effect on a downstream signaling molecule.

Methodology:

-

Cell Culture: CHO cells stably expressing either the human CB1 or CB2 receptor were used.

-

Assay Conditions: Cells were incubated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Drug Treatment: Varying concentrations of this compound were added to the cells in the presence of forskolin.

-

cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) were measured, typically using a competitive binding assay with a labeled cAMP analog.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation was determined to be the EC_50_ value.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by acting as a potent agonist at both CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate an intracellular signaling cascade. The primary pathway elucidated in early research is the inhibition of adenylyl cyclase.

Caption: this compound's mechanism of action via CB1/CB2 receptor activation.

The binding of this compound to CB1 and CB2 receptors leads to the activation of an associated inhibitory G-protein (Gi). The activated Gi protein, in turn, inhibits the activity of the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which subsequently modulates various downstream cellular responses.

Experimental Workflow Visualization

The logical flow of the early-stage in vitro characterization of this compound's biological activity can be visualized as follows:

Caption: Workflow for characterizing this compound's in vitro biological activity.

References

A Comprehensive Review of Novel Compounds Analogous to Cannabidiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on novel compounds structurally and functionally similar to Cannabidiol (CBD). It covers their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of cannabinoid-based therapeutics.

Introduction to Cannabidiol (CBD) and its Analogues

Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa.[1][2] It has garnered significant attention for its therapeutic potential in a wide range of disorders, including epilepsy, anxiety, inflammation, and chronic pain.[1][3] Unlike Δ⁹-tetrahydrocannabinol (THC), CBD exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2, suggesting that its pharmacological effects are mediated through a variety of other molecular targets.[1][4] This has spurred the development of a plethora of synthetic and semi-synthetic CBD analogues aimed at improving potency, selectivity, and pharmacokinetic profiles.

The core structure of CBD, a dibenzopyran derivative, offers multiple sites for chemical modification. Researchers have explored modifications to the resorcinol moiety, the terpene ring, and the alkyl side chain to generate novel compounds with unique biological activities.[5]

Synthesis of CBD and its Analogues

The synthesis of CBD and its derivatives can be broadly categorized into total synthesis, semi-synthesis from naturally occurring precursors, and biotransformation.

Total Synthesis

Total synthesis allows for the creation of a wide variety of analogues with precise stereochemistry. A common strategy involves the Lewis acid-catalyzed condensation of olivetol (or its analogues) with a suitable monoterpene, such as (+)-p-mentha-2,8-dien-1-ol.[6]

Semi-synthesis from CBD

Given the increasing availability of CBD, it serves as a versatile starting material for the synthesis of other cannabinoids and novel derivatives.[7] Acid-catalyzed cyclization of CBD can yield THC isomers, while oxidation can produce quinone derivatives.[7]

Representative Synthetic Schemes

-

Friedel-Crafts Alkylation: A widely used method for the synthesis of CBD and its analogues involves the reaction of a resorcinol (like olivetol) with a terpene alcohol in the presence of a Lewis or Brønsted acid catalyst.[2]

-

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the resorcinol ring of CBD, creating a key intermediate for further derivatization, such as the formation of Schiff bases.[8]

Quantitative Biological Data

The following tables summarize the binding affinities and functional potencies of CBD and a selection of its analogues at various molecular targets.

Table 1: Binding Affinities (Ki) of Cannabinoids at CB1 and CB2 Receptors

| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference |

| Δ⁹-THC | Phytocannabinoid | 10 - 42.6 | 24 - 35.2 | Non-selective | [4][9] |

| CBD | Phytocannabinoid | >1000 | >1000 | Low Affinity | [4] |

| CBN | Phytocannabinoid | 211.2 | 126.4 | CB2 | [4] |

| Anandamide (AEA) | Endocannabinoid | 87.7 - 239.2 | 439.5 | CB1 | [4] |

| 2-AG | Endocannabinoid | ~472 | ~1400 | CB1 | [4] |

| JWH-018 | Synthetic | 9.0 | 2.94 | CB1 | [4] |

| CP-55,940 | Synthetic | 0.98 - 2.5 | 0.92 | Non-selective | [4] |

| HU-308 | Synthetic | >10000 | 22.7 | CB2 | [10] |

Table 2: Functional Activity (IC50/EC50) of Selected Cannabinoids

| Compound | Assay | Target | IC50/EC50 (µM) | Reference |

| CBD | DPPH Assay | Antioxidant Activity | 506.10 | [8] |

| 7-OH-CBD | UGT Inhibition | Hydromorphone Metabolism | Ki: < 1.01 | [11] |

| CBD | LDL Oxidation Inhibition | Cu2+ induced | Potent | [8] |

| (-)-CBD | Neutrophil Migration | Novel Receptor | IC50: 0.00045 | [10] |

| O-1602 | Migration Inhibition | GPR55 | IC50: 0.033 | [10] |

Signaling Pathways and Mechanisms of Action

CBD and its analogues modulate a complex array of signaling pathways. Their pleiotropic pharmacology contributes to their diverse therapeutic effects.

Endocannabinoid System Modulation

While CBD has low affinity for CB1 and CB2 receptors, it can indirectly influence the endocannabinoid system.[12] It has been shown to inhibit the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide, thereby increasing its endogenous levels.[3]

G-Protein Coupled Receptors (GPCRs)

-

GPR55: CBD acts as an antagonist at the orphan G-protein coupled receptor GPR55, which is implicated in inflammation and cancer cell proliferation.[3][13]

-

Serotonin Receptors: CBD is an agonist at the serotonin 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[3]

Ion Channels

-

TRPV1: CBD can directly interact with and desensitize the transient receptor potential vanilloid 1 (TRPV1) channel, a key mediator of pain and inflammation.[14]

Intracellular Signaling Cascades

CBD has been shown to modulate several key intracellular signaling pathways, including:

-

PI3K/Akt/mTOR: Inhibition of this pathway is associated with anti-proliferative and pro-apoptotic effects in cancer cells.[1]

-

MAPK/ERK: Modulation of this pathway can influence cell proliferation and survival.[1]

-

NF-κB: CBD can suppress the activation of NF-κB, a critical transcription factor in the inflammatory response, leading to reduced production of pro-inflammatory cytokines.[10]

Experimental Protocols

This section outlines common experimental methodologies used to characterize novel CBD analogues.

In Vitro Assays

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[4][15]

-

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound.

-

Materials: Cell membranes expressing the receptor of interest (e.g., CB1 or CB2), a radioligand (e.g., [³H]CP-55,940), test compound, binding buffer, and a scintillation counter.[15]

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[4]

-

-

-

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-protein coupled receptors (GPCRs).

-

Objective: To quantify the ability of a compound to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

-

Procedure:

-

Incubate cell membranes expressing the GPCR of interest with the test compound and [³⁵S]GTPγS.

-

Measure the amount of bound [³⁵S]GTPγS. An increase in binding indicates agonist activity.

-

-

-

cAMP Accumulation Assays: This assay is used to determine the effect of a compound on adenylyl cyclase activity, a downstream effector of many GPCRs.

-

Objective: To measure the inhibition or stimulation of forskolin-induced cAMP production.

-

Procedure:

-

Treat intact cells expressing the receptor with the test compound in the presence of forskolin (an adenylyl cyclase activator).

-

Measure intracellular cAMP levels using methods like ELISA or HTRF. A decrease in cAMP levels indicates activation of Gi/o-coupled receptors.

-

-

In Vivo Models

-

Zebrafish (Danio rerio): The zebrafish is a powerful in vivo model for high-throughput screening of cannabinoid toxicity and therapeutic potential due to its rapid development and genetic tractability.[16][17] The endocannabinoid system is highly conserved between zebrafish and mammals.[17]

-

Rodent Models:

-

Epilepsy: Seizures can be induced in rodents using chemical convulsants like pilocarpine or pentylenetetrazole to assess the anticonvulsant properties of test compounds.[13]

-

Inflammatory Pain: Inflammation and pain can be induced by injecting agents like Complete Freund's Adjuvant (CFA) or monoiodoacetate (MIA) into the paw or joint of a rodent.[13] The analgesic effects of test compounds are then evaluated using measures of mechanical allodynia (von Frey filaments) and thermal hyperalgesia.[13]

-

Conclusion and Future Directions

The field of cannabinoid research is rapidly evolving, with a growing number of novel CBD analogues being synthesized and evaluated. The diverse pharmacology of these compounds presents both opportunities and challenges for drug development. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically exploring the chemical space around the CBD scaffold to identify key structural features that govern activity and selectivity at different molecular targets.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.

-

Advanced In Vivo Models: Utilizing more sophisticated animal models that better recapitulate human diseases to improve the translational relevance of preclinical findings.

This in-depth guide provides a solid foundation for researchers and drug development professionals to navigate the complex landscape of novel compounds similar to CBD. By leveraging the quantitative data and detailed methodologies presented herein, the scientific community can continue to unlock the therapeutic potential of this fascinating class of molecules.

References

- 1. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. curaleafclinic.com [curaleafclinic.com]

- 4. benchchem.com [benchchem.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. future4200.com [future4200.com]

- 8. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Overview of cannabidiol (CBD) and its analogues: Structures, biological activities, and neuroprotective mechanisms in epilepsy and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. nemalifeinc.com [nemalifeinc.com]

Methodological & Application

Application Notes and Protocols for Cannabidiol (CBD) Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Cannabidiol (CBD) solutions for research and development purposes. The following sections outline the necessary materials, equipment, and step-by-step procedures for preparing CBD solutions in common organic solvents and oil-based carriers. Additionally, this document includes solubility and stability data to guide researchers in selecting appropriate solvents and storage conditions.

Introduction

Cannabidiol (CBD) is a non-psychotropic phytocannabinoid from Cannabis sativa with significant therapeutic potential. Its highly lipophilic nature and poor water solubility present challenges for formulation and experimental design.[1][2] Proper solution preparation is critical for accurate and reproducible results in preclinical and analytical studies. These protocols provide standardized methods for preparing CBD solutions to ensure consistency across experiments.

Solubility Data

The choice of solvent is crucial for preparing a homogenous CBD solution. The following table summarizes the maximum solubility of CBD in commonly used solvents.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Ethanol | 23.59 | 75 |

| DMSO | 23.59 | 75 |

Table 1: Solubility of (-)-Cannabidiol in common organic solvents. Data sourced from Tocris Bioscience.

It is important to note that while CBD has very low water solubility (approximately 12.6 mg/L), various nanoformulation techniques, such as using self-assembling peptide micelles, can significantly enhance its aqueous solubility.[1][2]

Experimental Protocols

This protocol is suitable for preparing stock solutions for in vitro experiments or as analytical standards.

Materials:

-

Cannabidiol (CBD) isolate (>98% purity)

-

Anhydrous ethanol or DMSO

-

Volumetric flasks (Class A)

-

Analytical balance

-

Spatula

-

Pipettes

-

Vortex mixer or sonicator

Procedure:

-

Weighing CBD: Accurately weigh the desired amount of CBD isolate using an analytical balance.

-

Dissolution: Transfer the weighed CBD into a volumetric flask. Add a portion of the chosen solvent (ethanol or DMSO) to the flask.

-

Mixing: Vigorously mix the solution using a vortex mixer or sonicate until the CBD is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

Final Volume Adjustment: Once the CBD is fully dissolved, add the solvent to the final desired volume in the volumetric flask.

-

Homogenization: Invert the flask several times to ensure a homogenous solution.

This protocol is suitable for preparing CBD solutions for oral or topical administration in preclinical studies.

Materials:

-

Cannabidiol (CBD) isolate (>98% purity)

-

Carrier oil (e.g., refined sunflower oil, cold-pressed pumpkin seed oil, linseed oil, sesame oil, olive oil)[3]

-

Glass beaker or vial

-

Magnetic stirrer and stir bar

-

Heating plate (optional)

Procedure:

-

Weighing CBD: Accurately weigh the desired amount of CBD isolate.

-

Adding Carrier Oil: Place the weighed CBD into a glass beaker or vial. Add the desired volume of the carrier oil.

-

Homogenization: Place the beaker on a magnetic stirrer and add a stir bar. Stir the mixture for at least 30 minutes to ensure complete dissolution of the CBD.[3] For some carrier oils, gentle heating (e.g., to 110°C) may be required to facilitate dissolution, but care should be taken to avoid degradation.[4]

-

Visual Inspection: After stirring, visually inspect the solution to ensure it is clear and free of any undissolved particles.

Stability and Storage

Proper storage is essential to prevent the degradation of CBD solutions.

| Storage Condition | Stability | Notes |

| 2–8 °C in an airtight, light-protected container | Less than 1% decomposition in 48 months for methanol solution.[5][6] | After opening, the concentration may change due to solvent evaporation.[5][6] |

| Room Temperature | CBD is susceptible to degradation by light and auto-oxidation.[2] | Solid CBD powder is significantly more stable than CBD in an oil solution.[7] |

General Recommendations:

-

Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[8]

-

For long-term storage, it is advisable to store CBD as a solid powder and prepare fresh solutions as needed.[7]

Visualizations

The following diagrams illustrate the workflow for preparing CBD solutions.

Caption: Workflow for preparing CBD solutions in organic solvents.

Caption: Workflow for preparing oil-based CBD formulations.

References

- 1. Improving the water solubility of cannabidiol using a peptide carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promising Nanocarriers to Enhance Solubility and Bioavailability of Cannabidiol for a Plethora of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Development of Standard Operating Protocols for the Optimization of Cannabis-Based Formulations for Medical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of Cannabidiol (CBD) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cannabidiol (CBD), the active compound in Canbisol, in a variety of cell culture-based assays. This document details the essential protocols for preparing and administering CBD to cultured cells, assessing its biological effects, and investigating its mechanisms of action.

Introduction

Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa. It has garnered significant scientific interest for its therapeutic potential in a multitude of diseases, including cancer, and inflammatory and neurodegenerative disorders.[1] Cell culture models are indispensable tools for elucidating the cellular and molecular mechanisms underlying CBD's effects.

CBD's mechanism of action is multifaceted, as it interacts with various molecular targets.[1] Unlike Δ9-tetrahydrocannabinol (THC), CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2] Its biological effects are mediated through interactions with a range of other receptors, including Transient Receptor Potential Vanilloid 1 (TRPV1), serotonin 5-HT1A receptors, and G-Protein Coupled Receptor 55 (GPR55).[1] Furthermore, CBD has been shown to modulate key cellular signaling pathways, such as the NF-κB, MAPK/ERK, and PI3K/Akt pathways, and can induce the production of reactive oxygen species (ROS).[1][3][4][5]

These application notes offer a framework for designing and executing experiments to investigate the cellular effects of CBD, with a focus on cancer cell lines.

Data Presentation: Anti-proliferative and Cytotoxic Effects of CBD

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic or anti-proliferative effects of CBD. The tables below summarize published IC50 values for CBD in various human cancer cell lines.

Table 1: IC50 Values of CBD in Human Glioblastoma Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| SF126 | 72 | 1.2 | [6] |

| U251 | 72 | 0.6 | [6] |

| U87 | 72 | 0.6 | [6] |

| LN229 | 24 | 8.9 | [7] |

| LN229 | 48 | 8.8 | [7] |

| LN18 | 24 | 9.185 | [7] |

| LN18 | 48 | 9.685 | [7] |

Table 2: IC50 Values of CBD in Other Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HepG2 | Liver | 72 | 15.80 | [8] |

| Caco-2 | Colorectal | 72 | 33.32 (DNA synthesis inhibition) | [8] |

| A549 | Lung | 72 | Not specified | [8] |

| MDA-MB-231 | Breast | 72 | Not specified | [8] |

| Ramos | B-cell Lymphoma | Not specified | Lower than THC | [9] |

Experimental Protocols

3.1. Preparation of CBD Stock Solution

Due to its high lipophilicity, CBD is poorly soluble in aqueous solutions like cell culture media.[10] A concentrated stock solution in an organic solvent is therefore required.

-

Materials:

-

Protocol:

-

Weigh the desired amount of CBD powder in a sterile environment.

-

Dissolve the CBD in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[10]

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[10]

-

Store the aliquots at -20°C or -80°C, protected from light.[10]

-

3.2. General Protocol for CBD Treatment of Adherent Cells

-

Protocol:

-

Seed cells in the desired culture plates (e.g., 96-well, 6-well) and allow them to adhere overnight.[1]

-

On the following day, thaw a single aliquot of the CBD stock solution.

-

Prepare serial dilutions of CBD in complete cell culture medium to achieve the final desired concentrations.

-

It is crucial to include a vehicle control, which consists of the culture medium with the same concentration of the solvent (e.g., DMSO) used for the highest CBD concentration.[1] The final solvent concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.[10]

-

Remove the existing medium from the cells and replace it with the medium containing the CBD dilutions or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

-

3.3. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[1]

-

Materials:

-

Protocol:

-

Following the CBD treatment period, add 10 µL of MTT solution to each well.[11]

-

Incubate the plate for 3-4 hours at 37°C.[11]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

-

3.4. Cytotoxicity Assessment: LDH Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture supernatant, providing a quantitative measure of cytotoxicity.[1]

-

Protocol:

-

After the desired CBD incubation period, collect the cell culture supernatant.[1]

-

Use a commercial LDH cytotoxicity detection kit to measure the LDH activity in the supernatant, following the manufacturer's instructions.[1]

-

Calculate cytotoxicity as a percentage of the maximum LDH release control.[1]

-

3.5. Apoptosis Assessment: Caspase-3 Activity Assay

Apoptosis, or programmed cell death, can be assessed by measuring the activity of key executioner caspases, such as caspase-3.[1]

-

Protocol:

-

Seed and treat cells with CBD in a 96-well plate as previously described.

-

After treatment, lyse the cells according to the assay kit protocol.[1]

-

Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[1]

-

Incubate to allow for the cleavage of the substrate by active caspase-3.[1]

-

Measure the fluorescence using a plate reader. An increase in fluorescence indicates higher caspase-3 activity.[1]

-

3.6. Analysis of Signaling Pathways: Western Blotting

Western blotting allows for the detection and quantification of changes in the expression or phosphorylation levels of key proteins within cellular signaling pathways.[1]

-

Protocol:

-

Culture and treat cells with CBD in larger format plates (e.g., 6-well plates or 10 cm dishes).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, NF-κB).[1]

-

Incubate with a suitable HRP-conjugated secondary antibody.[1]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[1]

-

Mandatory Visualizations

4.1. Experimental Workflow for Cell Viability and Cytotoxicity Assays

Caption: General workflow for cell viability and cytotoxicity assays.

4.2. Simplified CBD Signaling Pathways in Cancer Cells

Caption: Simplified overview of key signaling pathways modulated by CBD.

References

- 1. benchchem.com [benchchem.com]

- 2. Cannabidiol | C21H30O2 | CID 644019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cancer Signaling Pathway and Anti-Cancer Mechanism of Cannabidiol | Semantic Scholar [semanticscholar.org]

- 4. Cannabidiol (CBD) as a Promising Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathways mediating the effects of cannabidiol on the reduction of breast cancer cell proliferation, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabidiol enhances the inhibitory effects of Δ9-tetrahydrocannabinol on human glioblastoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. termedia.pl [termedia.pl]

- 8. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Quantification of Cannabidiol (CBD) in Plasma using HPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Cannabidiol (CBD) in plasma samples using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. The protocols are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa that is under investigation for various therapeutic applications.[1] Accurate and precise quantification of CBD in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical studies.[1][2] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering robust and reliable quantification.[3][4]

This document outlines two validated methods for CBD quantification in plasma:

-

HPLC with Ultraviolet (UV) Detection: A cost-effective and straightforward method suitable for samples with higher CBD concentrations.[3][5]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical studies, providing high sensitivity and specificity for detecting low concentrations of CBD and its metabolites.[2][5][6]

Experimental Protocols

HPLC-UV Method for CBD Quantification in Plasma

This protocol describes a method for the quantification of CBD in plasma using HPLC with UV detection, adapted from validated procedures.[7][8]

2.1.1. Materials and Reagents

-

Cannabidiol (CBD) certified reference material

-

Internal Standard (IS) (e.g., 4,4-dichlorodiphenyltrichloroethane - DDT)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Water (HPLC grade)

-

Blank human or rat plasma

2.1.2. Instrumentation

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., ACE C18-PFP, 150 mm x 4.6 mm, 3 µm)[7]

2.1.3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Add 1 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the upper organic layer (n-hexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of acetonitrile.

-

Inject 30 µL into the HPLC system.[7]

2.1.4. Chromatographic Conditions

-

Mobile Phase: Acetonitrile:Water (62:38, v/v), isocratic elution[7]

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: 55 °C[7]

-

Run Time: Approximately 20 minutes[7]

2.1.5. Data Analysis

-

Integrate the peak areas for CBD and the internal standard.

-

Calculate the peak area ratio of CBD to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the CBD concentration using a linear regression model.

-

Determine the concentration of CBD in the unknown samples from the calibration curve.

LC-MS/MS Method for CBD Quantification in Plasma

This protocol provides a highly sensitive and specific method for quantifying CBD in plasma, suitable for studies requiring low limits of detection.[2][10][11]

2.2.1. Materials and Reagents

-

Cannabidiol (CBD) certified reference material

-

Deuterated CBD (e.g., CBD-d3) as an internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Blank human plasma

2.2.2. Instrumentation

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[5]

2.2.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[5]

-

Add 20 µL of the CBD-d3 internal standard working solution.[5]

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortex for 1 minute.[5]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[5]

-

Transfer the supernatant to an HPLC vial for analysis.[5]

2.2.4. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute CBD, and then returning to initial conditions for column re-equilibration.

-

Injection Volume: 5-20 µL[5]

2.2.5. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[5]

-

MRM Transitions:

-

CBD: Monitor the transition from the precursor ion to a specific product ion.

-

CBD-d3 (IS): Monitor the corresponding transition for the deuterated internal standard.

-

2.2.6. Data Analysis

-

Integrate the peak areas for the MRM transitions of CBD and the internal standard.

-

Calculate the peak area ratio of CBD to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the CBD concentration using a weighted linear regression model.

-

Determine the concentration of CBD in the unknown samples from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for the described methods.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 10 - 10,000 ng/mL[7] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[7] |

| Intra-day Precision (%RSD) | < 15%[7] |

| Inter-day Precision (%RSD) | < 15%[7] |

| Intra-day Accuracy (%RE) | < 15%[7] |

| Inter-day Accuracy (%RE) | < 15%[7] |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 1 - 500 ng/mL[12] |

| Lower Limit of Quantification (LLOQ) | 0.26 - 1 ng/mL[10] |

| Limit of Detection (LOD) | 0.05 - 0.86 ng/mL[6][10] |

| Intra-day Precision (%CV) | < 15%[1][10] |

| Inter-day Precision (%CV) | < 15%[1][10] |

| Accuracy (%RE) | Within ±15%[1][10] |

| Recovery | 83.9 ± 13.9%[10] |

Visualizations

Caption: Workflow for CBD quantification in plasma by HPLC-UV.

Caption: Workflow for CBD quantification in plasma by LC-MS/MS.

References

- 1. Development and validation of an HPLC-DAD method for the quantification of cannabigerol, cannabidiol, cannabinol and cannabichromene in human plasma and mouse matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Cannabidiol (CBD) in plasma for use in Pharmacokinetics: Two analysis methods by High Resolution Liquid Chromatography (HPLC) | Investigación en Discapacidad [dsm.inr.gob.mx]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]